molecular formula C14H8ClNO3 B11845858 6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one CAS No. 2481-67-6

6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one

Cat. No.: B11845858
CAS No.: 2481-67-6
M. Wt: 273.67 g/mol
InChI Key: WJKGSPGPHGBKRY-UHFFFAOYSA-N
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Description

6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one with a chlorinating agent to introduce the chlorine atom at the 6th position. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-chloro-3-oxo-2-(pyridin-3-yl)-4H-chromen-4-one.

    Reduction: Formation of 3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one or 6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-ol.

    Substitution: Formation of 6-substituted-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one derivatives.

Scientific Research Applications

6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and protein-protein interactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one can be compared with other chromenone derivatives:

    Similar Compounds: 3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one, 6-methyl-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one, 6-bromo-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one.

    Uniqueness: The presence of the chlorine atom at the 6th position imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming new derivatives with enhanced biological activities.

Properties

CAS No.

2481-67-6

Molecular Formula

C14H8ClNO3

Molecular Weight

273.67 g/mol

IUPAC Name

6-chloro-3-hydroxy-2-pyridin-3-ylchromen-4-one

InChI

InChI=1S/C14H8ClNO3/c15-9-3-4-11-10(6-9)12(17)13(18)14(19-11)8-2-1-5-16-7-8/h1-7,18H

InChI Key

WJKGSPGPHGBKRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O

Origin of Product

United States

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